
2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of aniline, which is a widely used precursor for the synthesis of various pharmaceuticals. The unique properties of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride make it a promising candidate for the development of new drugs that can target specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride is not yet fully understood. However, it is believed that this compound exerts its effects by targeting specific enzymes or proteins involved in key biological pathways. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride has been shown to have several biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis or programmed cell death in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride in lab experiments is its high specificity for certain biological pathways. This compound can selectively target specific enzymes or proteins, which makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer. Additionally, this compound can be used as a tool for studying various biological processes and pathways, which can lead to a better understanding of the underlying mechanisms of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride can be achieved through a multi-step process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 2-fluoroaniline with 2-propanol in the presence of a strong acid catalyst such as hydrochloric acid. The resulting product can then be purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-Fluoro-5-(propan-2-yloxy)aniline hydrochloride has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Several studies have shown that this compound can inhibit the growth of cancer cells by targeting specific biological pathways involved in cancer progression.
Propriétés
IUPAC Name |
2-fluoro-5-propan-2-yloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-8(10)9(11)5-7;/h3-6H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMJUHLQMIGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

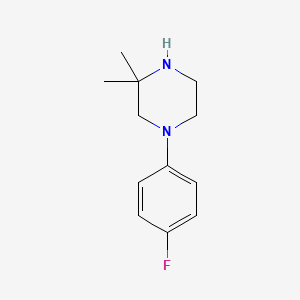
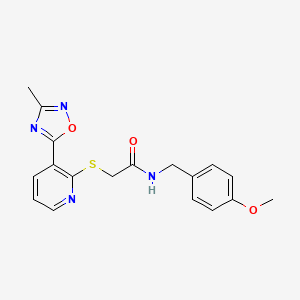
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)

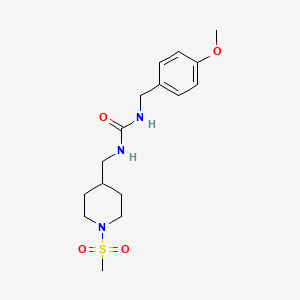
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)
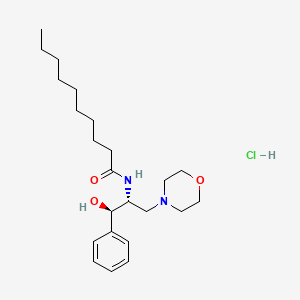
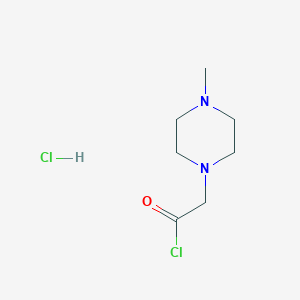
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)

![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)